methyl 2-(3-nitrophenoxy)propanoate

Asymmetric Synthesis Chemosensory Probe Development Nitroarene Reduction

Methyl 2-(3-nitrophenoxy)propanoate (CAS 153472-79-8), with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol, belongs to the 2-phenoxypropanoate ester class. This compound and its enantiomers serve as essential synthetic intermediates in the asymmetric synthesis of lactisole derivatives, which are inhibitors of the human sweet taste receptor (T1R2/T1R3).

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
CAS No. 153472-79-8
Cat. No. B6613551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3-nitrophenoxy)propanoate
CAS153472-79-8
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-4-8(6-9)11(13)14/h3-7H,1-2H3
InChIKeyVSADNSNVQLWDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-Nitrophenoxy)propanoate (CAS 153472-79-8): A Key Meta-Nitro Intermediate for Chemosensory Receptor Research


Methyl 2-(3-nitrophenoxy)propanoate (CAS 153472-79-8), with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol, belongs to the 2-phenoxypropanoate ester class . This compound and its enantiomers serve as essential synthetic intermediates in the asymmetric synthesis of lactisole derivatives, which are inhibitors of the human sweet taste receptor (T1R2/T1R3) [1]. Critically, the nitro group is positioned at the *meta* (3-position) of the aromatic ring, which confers distinct stability properties during downstream chemical transformations—particularly during the reduction of the nitro group to an amine for further functionalization [1].

Why Methyl 2-(3-Nitrophenoxy)propanoate Cannot Be Replaced by Ortho- or Para-Nitro Isomers in Synthesis


In the context of lactisole-based probe synthesis, substituting methyl 2-(3-nitrophenoxy)propanoate with its *ortho*- or *para*-nitro analogs is not feasible due to markedly divergent chemical stability and biological activity profiles. The *ortho*-nitro isomer (2-nitrophenoxy) undergoes rapid, unintended intramolecular cyclization upon reduction of the nitro group, forming a benzoxazinone byproduct and precluding isolation of the desired aniline intermediate [1]. Conversely, while the *para*-nitro isomer (4-nitrophenoxy) is synthetically tractable, it exhibits a preference for sweet taste receptor inhibition over the *meta*-isomer, making the 3-nitro scaffold the compound of choice for structure-activity relationship (SAR) studies investigating attenuated receptor interactions or for photoaffinity probes where substitution position alters binding pocket orientation [1].

Quantitative Differentiation: Methyl 2-(3-Nitrophenoxy)propanoate vs. Ortho- and Para-Nitro Analogs


Meta-Nitro Isomer Permits Isolation of Amino Intermediate in 87% Yield, Whereas Ortho-Nitro Isomer Cyclizes to Benzoxazinone with 0% Yield of Desired Product

The meta-nitro substitution pattern is critical for synthetic feasibility. Upon catalytic hydrogenation (5% Pd/C, H₂ atmosphere, methanol, room temperature, 2 h), methyl (S)-2-(3-nitrophenoxy)propanoate ((S)-15) is cleanly reduced to the corresponding aniline derivative, methyl (S)-2-(3-aminophenoxy)propanoate ((S)-17), in 87% isolated yield (367 mg from 490 mg) [1]. In stark contrast, reduction of the ortho-nitro isomer (methyl 2-(2-nitrophenoxy)propanoate) under identical conditions promotes immediate intramolecular cyclization between the nascent aniline and the methyl ester, furnishing 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as the sole product, thereby affording 0% yield of the desired aniline intermediate [1].

Asymmetric Synthesis Chemosensory Probe Development Nitroarene Reduction

Enantiomeric Configuration at the 2-Position Determines Sweet Taste Receptor Inhibitory Activity

The stereochemistry at the 2-position of the propanoate moiety is a decisive factor for biological activity. In cell-based human sweet taste receptor assays (Flp-In 293 cells), (S)-configured photoreactive lactisole derivatives consistently demonstrated higher inhibitory affinity than their (R)-counterparts [1]. The IC₅₀ values for (S)-configured trifluoromethyldiazirinyl-substituted derivatives ((S)-58 and (S)-59) were reported to be 'almost identical' to that of (S)-lactisole, while the corresponding (R)-enantiomers showed reduced activity [1]. This enantioselectivity mirrors the behavior of the parent lactisole scaffold and underscores the necessity of sourcing enantiopure or enantioenriched methyl 2-(3-nitrophenoxy)propanoate for any receptor-binding study.

Taste Receptor Pharmacology Enantioselective Synthesis T1R3 Antagonism

Nitro Group Position on the Aromatic Ring Modulates Sweet Taste Receptor Affinity: Para > Meta

Within the series of photoreactive lactisole derivatives, the position of the photophore (and by extension, the nitro group precursor) on the aromatic ring significantly influences sweet taste receptor binding. The study explicitly concluded that 'the 4-position was preferred as a substitute' for achieving high affinity at the human sweet taste receptor [1]. This means that methyl 2-(3-nitrophenoxy)propanoate (the meta-substituted scaffold) is expected to yield final ligands with measurably lower receptor affinity compared to the analogous para-substituted (4-nitrophenoxy) derivatives [1]. This property is not a liability but a valuable feature for SAR studies requiring a range of affinities or for developing partial antagonists.

Structure-Activity Relationship (SAR) GPCR Ligand Design T1R3 Pharmacology

Optimal Procurement Scenarios for Methyl 2-(3-Nitrophenoxy)propanoate


Asymmetric Synthesis of Meta-Substituted Photoaffinity Labeling (PAL) Probes for Sweet Taste Receptor Mapping

Methyl 2-(3-nitrophenoxy)propanoate is ideally suited as the starting material for constructing PAL probes targeting the human T1R3 sweet taste receptor subunit. The meta-nitro group can be reduced to an amine (87% yield) and subsequently converted to an aryl azide or trifluoromethyldiazirine photophore, as demonstrated in the synthesis of compounds 18–21 and 58–60 [1]. The meta-substitution position offers a distinct photoreactive probe geometry that complements para-substituted probes, enabling triangulation of binding site contacts within the T1R3 transmembrane domain [1]. Researchers should procure this compound in enantiopure (S)- or (R)-form depending on whether active (S) or inactive (R) control probes are required.

Structure-Activity Relationship (SAR) Libraries for Sweetness Inhibition: Meta vs. Para Scaffold Comparison

For medicinal chemistry programs exploring the SAR of the T1R3 sweet taste receptor, this compound provides the essential meta-nitro scaffold that yields measurably lower receptor affinity than the para-substituted counterpart [1]. Incorporating both meta- and para-nitro-derived compounds in a screening library allows for quantitative comparison of positional effects on receptor inhibition. This differential pharmacology is critical for developing sweet taste modulators with graded inhibitory profiles, as the meta-substitution consistently reduces activity compared to the 4-position [1].

Chemical Biology Studies Requiring a Stable Meta-Amino Intermediate for Bioconjugation

Unlike the ortho-nitro isomer which undergoes spontaneous cyclization upon reduction, the meta-nitro isomer cleanly yields a stable aniline derivative suitable for further functionalization, including diazotization, azidation, or amide coupling [1]. This makes methyl 2-(3-nitrophenoxy)propanoate the only viable choice among the three positional isomers for applications requiring a free aromatic amine handle on the phenoxy ring, such as bioconjugation to fluorophores, affinity resins, or polyethylene glycol (PEG) linkers.

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